molecular formula C26H27FN10 B605698 Avapritinib CAS No. 1703793-34-3

Avapritinib

Numéro de catalogue: B605698
Numéro CAS: 1703793-34-3
Poids moléculaire: 498.6 g/mol
Clé InChI: DWYRIWUZIJHQKQ-SANMLTNESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Avapritinib has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Avapritinib, also known as BLU-285, is a selective tyrosine kinase inhibitor . Its primary targets are KIT and platelet-derived growth factor receptor alpha (PDGFRA) . These proteins play a crucial role in controlling cell growth and can be abnormal (mutated) in certain conditions, causing cells to multiply uncontrollably .

Mode of Action

This compound works by blocking the action of these abnormal proteins that signal cancer cells to multiply . It is specifically designed to inhibit KIT D816V, the primary underlying driver of the disease . This interruption of the signaling cascade leads to the control of uncontrolled cell production .

Biochemical Pathways

This compound affects the pathways involving KIT and PDGFRA proteins. By inhibiting these proteins, it disrupts the signaling cascade that leads to uncontrolled cell production . This results in the resensitization of cancerous cells to treatment with chemotherapeutic agents .

Pharmacokinetics

This compound is rapidly absorbed, with a median time to maximum concentration (Cmax) of 2.1–4.1 hours after single doses . The mean plasma elimination half-life of this compound was 32–57 hours . It is metabolized mainly by CYP3A4 and CYP2C9 in vitro . A 310mg oral dose is recovered as 49% unchanged drug, 35% hydroxy glucuronide metabolite, and 14% oxidatively deaminated metabolite .

Result of Action

This compound has demonstrated potent antineoplastic activity across all subtypes of advanced systemic mastocytosis . It has shown significant improvements in disease symptoms and measures of mast cell burden . The treatment with this compound results in rapid, deep, and durable responses regardless of prior therapy, disease subtype, or presence of high-risk mutations .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, patients are advised to limit direct ultraviolet exposure during treatment with this compound and for one week after discontinuation of treatment . Moreover, the presence of certain mutations, such as KIT D816V, can significantly influence the compound’s action and efficacy .

Safety and Hazards

Avapritinib may cause serious side effects, including bleeding in the brain, skin irritation, respiratory sensitization, reproductive toxicity, and specific target organ toxicity . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Orientations Futures

Avapritinib has shown promising results in the treatment of advanced systemic mastocytosis and gastrointestinal stromal tumors. Future research is needed to further understand how to combine or sequence KIT-targeting drugs such as this compound with other therapies .

Analyse Biochimique

Biochemical Properties

Avapritinib is a selective inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA) . It interacts with these enzymes by binding to their active kinase conformation, leading to inhibition of kinase activation . This interaction is ATP-competitive, targeting the ATP-binding site of their kinase and inhibiting tumor signaling .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the action of cell transporters, resensitizing them to other chemotherapies . It also negatively affects the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers .

Molecular Mechanism

This compound exerts its effects at the molecular level through its selective inhibition of KIT and PDGFRA . By binding to the active kinase conformation of these enzymes, it inhibits kinase activation, which in turn inhibits tumor signaling . This modulation may be due to interactions of this compound with the drug binding pocket of these transporters .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. In studies, it has demonstrated a reduction in tumor volume, significant inhibition of proliferation, and reduced KIT signaling over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has shown significant antitumor activity in GIST patient-derived xenograft models carrying different KIT mutations, with differential sensitivity to standard tyrosine kinase inhibitors .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes such as CYP3A4 and CYP2C9 . It is metabolized mainly by these enzymes, and a significant portion of an oral dose is recovered as unchanged drug .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a negative modulating effect on the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers . This modulation may be due to interactions of this compound with the drug binding pocket of these transporters .

Subcellular Localization

It is known that this compound binds to the active kinase conformation of the intracellular domain of KIT and PDGFRA , suggesting that it localizes to the areas of the cell where these enzymes are found.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse d'Avapritinib implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de l'intermédiaire pyrrolo[2,1-f][1,2,4]triazin-4-yl, suivie du couplage avec un dérivé de pipérazine et de modifications ultérieures du groupe fonctionnel . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que l'acétonitrile et l'acétate d'éthyle, et de réactifs comme le bicarbonate de sodium pour le lavage et l'extraction .

Méthodes de production industrielle : La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des étapes de purification rigoureuses, y compris la chromatographie sur colonne, pour assurer la haute pureté du produit final . L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la possibilité de mise à l'échelle du processus de production.

Analyse Des Réactions Chimiques

Types de réactions : Avapritinib subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués d'this compound, chacun ayant des activités biologiques potentiellement différentes .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

This compound agit en inhibant sélectivement l'activité des tyrosine kinases réceptrices mutées, en particulier KIT et le récepteur alpha du facteur de croissance dérivé des plaquettes . Ces protéines sont impliquées dans la croissance et la prolifération cellulaires. En bloquant leur activité, this compound perturbe les voies de signalisation qui conduisent à une croissance cellulaire incontrôlée, exerçant ainsi ses effets thérapeutiques . L'inhibition de ces kinases conduit à la réduction de la prolifération des cellules tumorales et induit l'apoptose dans les cellules cancéreuses .

Composés similaires :

Comparaison : this compound est unique par sa haute sélectivité pour les mutations KIT et du récepteur alpha du facteur de croissance dérivé des plaquettes, en particulier la mutation D842V . Cette sélectivité se traduit par une inhibition plus efficace de ces cibles par rapport aux autres inhibiteurs de tyrosine kinases. De plus, this compound a montré une efficacité clinique supérieure chez les patients présentant des mutations spécifiques, conduisant à de meilleurs résultats de survie .

Comparaison Avec Des Composés Similaires

Comparison: Avapritinib is unique in its high selectivity for the KIT and platelet-derived growth factor receptor alpha mutations, particularly the D842V mutation . This selectivity results in more effective inhibition of these targets compared to other tyrosine kinase inhibitors. Additionally, this compound has shown superior clinical efficacy in patients with specific mutations, leading to better survival outcomes .

Propriétés

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYRIWUZIJHQKQ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027935
Record name Avapritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Avapritinib has a negative modulating effect on the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers. This modulation may be due to interactions of avapritinib with the drug binding pocket of these transporters. Negative modulation of these transporters, resensitizes cancerous cells to treatment with chemotherapeutic agents like [paclitaxel].
Record name Avapritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1703793-34-3
Record name Avapritinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703793343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avapritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avapritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVAPRITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513P80B4YJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.